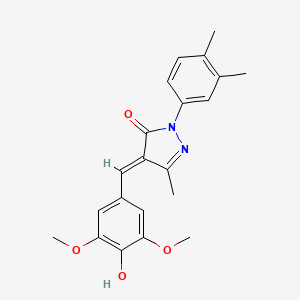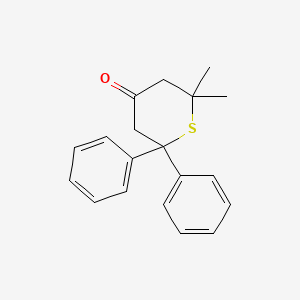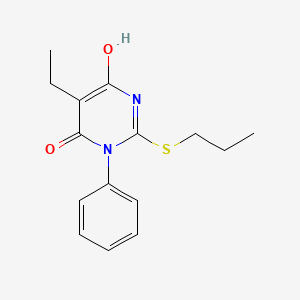![molecular formula C8H10F6O2 B6087899 [4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol](/img/structure/B6087899.png)
[4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol, also known as TFCPDDM, is a chemical compound with potential applications in scientific research. This compound has gained attention due to its unique structure and properties, which make it a promising candidate for various research studies. In
Wirkmechanismus
The mechanism of action of [4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol is not yet fully understood. However, it is believed that the compound interacts with specific proteins and enzymes in the body, leading to changes in cellular processes. This interaction may result in altered gene expression, protein synthesis, and cell signaling pathways.
Biochemical and Physiological Effects
[4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. [4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol has also been shown to have anti-inflammatory properties and can reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of [4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol is its high purity and stability. This makes it an ideal candidate for use in various lab experiments. However, the compound is relatively new and its properties and effects are not yet fully understood. Additionally, the synthesis method is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are many potential future directions for research involving [4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol. One area of interest is the development of new materials using [4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol as a building block. These materials could have applications in a variety of fields, including medicine, electronics, and energy storage. Another area of interest is the investigation of the compound's mechanism of action and its effects on cellular processes. This could lead to the development of new drugs and therapies for various diseases. Overall, [4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol is a promising compound with many potential applications in scientific research.
Synthesemethoden
The synthesis of [4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol involves a series of chemical reactions that require specialized equipment and expertise. The most common method involves the reaction of 4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentadiene with formaldehyde in the presence of a catalyst. The resulting product is then treated with a reducing agent to produce [4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol. This process yields a high purity product that can be used in various scientific research studies.
Wissenschaftliche Forschungsanwendungen
[4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol has a wide range of potential applications in scientific research. One of the most promising areas is in the development of new materials. [4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol can be used as a building block for the synthesis of polymers and other materials with unique properties. These materials can be used in a variety of applications, including drug delivery, tissue engineering, and electronic devices.
Eigenschaften
IUPAC Name |
[2,3,3-trifluoro-4-(hydroxymethyl)-2-(trifluoromethyl)cyclopentyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F6O2/c9-6(8(12,13)14)4(2-15)1-5(3-16)7(6,10)11/h4-5,15-16H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVAIKOZIZPDNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1CO)(F)F)(C(F)(F)F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4,4,5-Trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[4-(aminocarbonyl)phenyl]hydrazono}-3-oxobutanoate](/img/structure/B6087818.png)
![N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B6087832.png)
![ethyl 7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6087850.png)
![4-{5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6087858.png)

![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6087865.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6087871.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6087879.png)


![5,7-dimethyl-1H-indole-2,3-dione 3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6087905.png)
![2-chloro-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6087911.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methyl-2-phenoxyethyl)benzamide](/img/structure/B6087919.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-fluoro-4-methoxybenzamide](/img/structure/B6087930.png)